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Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925 Get Quote

This guide provides a detailed comparison of two chemokine receptor antagonists, JNJ-
27141491 and cenicriviroc, to assist researchers, scientists, and drug development

professionals in their preclinical research endeavors. The information presented is based on

publicly available experimental data.

Overview and Mechanism of Action
JNJ-27141491 is a selective, noncompetitive, and orally active functional antagonist of the

human C-C chemokine receptor 2 (CCR2). Its mechanism involves the inhibition of CCR2

function in a manner that is both insurmountable and reversible. By targeting CCR2, JNJ-
27141491 effectively blocks the signaling induced by monocyte chemoattractant proteins

(MCPs) such as MCP-1, -3, and -4. This interference with the CCR2 signaling pathway disrupts

the activation and recruitment of inflammatory leukocytes to sites of inflammation.

Cenicriviroc (CVC) is an orally administered small molecule that functions as a dual antagonist

of both CCR2 and C-C chemokine receptor 5 (CCR5)[1]. This dual antagonism allows

cenicriviroc to modulate inflammatory responses mediated by both of these key chemokine

receptors. In the context of liver disease, antagonism of CCR2 is expected to reduce the

recruitment of inflammatory monocytes and macrophages, while CCR5 antagonism may also

impact the migration and activation of hepatic stellate cells, which are key drivers of fibrosis[2].

Cenicriviroc has been investigated in clinical trials for non-alcoholic steatohepatitis (NASH) with

liver fibrosis[1].
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In Vitro and Ex Vivo Activity
The following tables summarize the available quantitative data on the in vitro and ex vivo

activities of JNJ-27141491 and cenicriviroc.

Table 1: In Vitro Inhibitory Activity of JNJ-27141491

Assay Cell Type/System Ligand IC50 (nM)

[³⁵S]GTPγS Binding
hCCR2-CHO cell

membranes
MCP-1 38 ± 9

Ca²⁺ Mobilization hCCR2-CHO cells MCP-1 13 ± 1

Ca²⁺ Mobilization THP-1 cells MCP-1 13 ± 2

Ca²⁺ Mobilization
Human blood

monocytes
MCP-1 43 ± 4

Chemotaxis Human PBMC MCP-1 97 ± 16

¹²⁵I-MCP-1 Binding Human monocytes MCP-1 400

Data sourced from MedchemExpress and ResearchGate.

Table 2: In Vitro and Ex Vivo Activity of Cenicriviroc

Assay/Parameter Target Cell Type/System
Potency/Occupanc
y

Antiviral Activity

(EC₅₀)

HIV-2 R5-tropic

isolates
PBMCs 0.03 - 0.98 nM

Receptor Occupancy CCR2 Human monocytes ~98% at 6 nmol/L

Receptor Occupancy CCR5
Human CD4⁺ and

CD8⁺ T-cells

≥90% at 2.3-3.1

nmol/L

General Potency CCR2/CCR5 Various Nanomolar potency

Data sourced from PLOS One and Taylor & Francis.[3][4]
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In Vivo Preclinical Efficacy
JNJ-27141491 has demonstrated oral anti-inflammatory activity in a transgenic mouse model

of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Due to its

lack of activity against murine CCR2, these studies were conducted in transgenic mice

expressing the human CCR2 receptor.

Table 3: In Vivo Efficacy of JNJ-27141491 in a Transgenic hCCR2 Mouse Model of EAE

Dose Outcome

20 mg/kg q.d.
Significantly delayed onset and temporarily

reduced neurological signs

Data sourced from the Journal of Pharmacology and Experimental Therapeutics.

Cenicriviroc has been evaluated in several preclinical models of liver and kidney fibrosis,

demonstrating its antifibrotic and anti-inflammatory effects.

Table 4: In Vivo Efficacy of Cenicriviroc in Animal Models of Fibrosis

Model Animal Key Findings

Thioacetamide-induced liver

fibrosis
Rat

Significant reductions in

collagen deposition

Diet-induced NASH Mouse

Significant reductions in

collagen deposition and

NAFLD activity score

Unilateral Ureteral Obstruction

(kidney fibrosis)
Mouse

Attenuated UUO-induced

increases in renal cortical

fibrosis

Data sourced from PLOS One.[5][6]
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Cenicriviroc has undergone extensive clinical evaluation for the treatment of NASH with liver

fibrosis in studies such as the Phase 2b CENTAUR trial and the Phase 3 AURORA trial.

Table 5: Key Efficacy Endpoints from the CENTAUR and AURORA trials for Cenicriviroc

Trial Endpoint
Cenicriviroc
Group

Placebo Group P-value

CENTAUR (Year

1)

≥1-stage

improvement in

fibrosis and no

worsening of

steatohepatitis

20% 10% 0.02

AURORA (Month

12)

≥1-stage

improvement in

fibrosis without

worsening of

steatohepatitis

22.3% 25.5% 0.21

Data sourced from various clinical trial publications.[2]

Signaling Pathways
The following diagrams illustrate the signaling pathways of CCR2 and CCR5, which are the

targets of JNJ-27141491 and cenicriviroc.
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CCR2 Signaling Pathway and Antagonist Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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